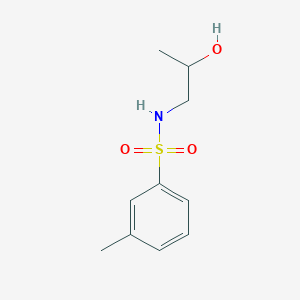![molecular formula C16H14F3NO3 B263530 2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as MTFMA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of acetamides and is widely used in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of MTFMA is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as histone deacetylases and carbonic anhydrases. These enzymes play a crucial role in various biological processes, including gene expression, cell proliferation, and metabolism.
Biochemical and Physiological Effects:
MTFMA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTFMA has also been shown to exhibit anti-inflammatory and anti-viral activities. Additionally, MTFMA has been shown to inhibit the activity of carbonic anhydrases, which play a crucial role in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MTFMA in lab experiments is its versatility. It can be easily synthesized and used as a building block for the synthesis of various chemical compounds. Additionally, MTFMA exhibits a broad range of biological activities, making it an attractive target for drug discovery.
However, there are also some limitations associated with the use of MTFMA in lab experiments. One of the major limitations is its limited solubility in water, which can make it difficult to use in biological assays. Additionally, the mechanism of action of MTFMA is not well understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the use of MTFMA in scientific research. One possible direction is the design and synthesis of novel inhibitors of enzymes such as histone deacetylases and carbonic anhydrases. These inhibitors could be used as potential drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.
Another possible direction is the study of the mechanism of action of MTFMA. Understanding the mechanism of action could provide insights into the biological processes that are targeted by MTFMA and could lead to the development of more effective drugs.
Conclusion:
In conclusion, MTFMA is a versatile chemical compound that has gained significant attention in the field of scientific research. Its synthesis method is relatively simple, and it has been widely used as a building block for the synthesis of various chemical compounds. MTFMA exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. However, there are also some limitations associated with its use in lab experiments. Further research into the mechanism of action of MTFMA and the design and synthesis of novel inhibitors could lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of MTFMA involves the reaction between 4-methoxyphenylacetic acid and 4-(trifluoromethoxy)aniline in the presence of a suitable reagent such as thionyl chloride. The reaction yields MTFMA as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MTFMA has been extensively used in scientific research as a building block for the synthesis of various chemical compounds. It has been used in the synthesis of novel inhibitors of enzymes such as histone deacetylases and carbonic anhydrases. MTFMA has also been used in the synthesis of compounds that exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
Eigenschaften
Produktname |
2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Molekularformel |
C16H14F3NO3 |
Molekulargewicht |
325.28 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-6-2-11(3-7-13)10-15(21)20-12-4-8-14(9-5-12)23-16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
ALSYFKDZRSGZKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)

![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
